molecular formula C7H12O4 B3279722 2-(acetyloxy)-3-methylButanoic acid CAS No. 69798-62-5

2-(acetyloxy)-3-methylButanoic acid

Cat. No.: B3279722
CAS No.: 69798-62-5
M. Wt: 160.17 g/mol
InChI Key: SHYABMSJIGYKIG-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-3-methylButanoic acid: is an organic compound characterized by the presence of an acetyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetyloxy)-3-methylButanoic acid typically involves the esterification of 3-methylbutanoic acid with acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-methylbutanoic acid+acetic anhydride2-(acetyloxy)-3-methylButanoic acid+acetic acid\text{3-methylbutanoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-methylbutanoic acid+acetic anhydride→2-(acetyloxy)-3-methylButanoic acid+acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetyloxy)-3-methylButanoic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-methylbutanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: 3-methylbutanoic acid and acetic acid.

    Oxidation: Ketones or carboxylic acids depending on the oxidizing agent used.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: 2-(Acetyloxy)-3-methylButanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its role in the synthesis of polymers and other materials is also noteworthy.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-3-methylButanoic acid involves its hydrolysis to yield 3-methylbutanoic acid and acetic acid. This hydrolysis can be catalyzed by enzymes such as esterases or by chemical catalysts. The resulting products can then participate in various metabolic pathways or chemical reactions, depending on the context of their use.

Comparison with Similar Compounds

    2-(Acetyloxy)benzoic acid (Aspirin): Similar ester functionality but with a benzene ring.

    3-(Acetyloxy)propanoic acid: Similar ester functionality but with a different carbon chain length.

    2-(Acetyloxy)butanoic acid: Similar ester functionality but without the methyl group.

Uniqueness: 2-(Acetyloxy)-3-methylButanoic acid is unique due to the presence of both an acetyloxy group and a methyl group on the butanoic acid backbone. This structural feature imparts distinct reactivity and properties, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

2-acetyloxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYABMSJIGYKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into 300ml of glacial acetic acid there was stirred 11.7g (0.1 moles) of dl-valine. 13.8g of sodium nitrite was added, with stirring, over the duration of 1 hour and the temperature of the reaction medium maintained at room temperature by means of a water bath. After the mixture had been stirred overnight at room temperature, the acetic acid was evaporated off and water (50ml) added. Solvent extraction using diethyl ether then followed. The diethyl ether portion was washed with water, dried over anhydrous magnesium sulphate and the ether evaporated off to yield 12.2g of the title product as a colourless oil.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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